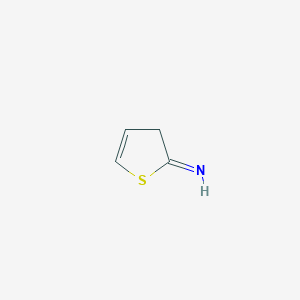
Thiophen-2(3H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2(3H)-imine is a heterocyclic compound containing a sulfur atom and an imine group within a five-membered ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and stability. Thiophenes are widely studied due to their presence in various natural products and their applications in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophen-2(3H)-imine can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of a sulfur source, such as Lawesson’s reagent . Another method includes the use of multicomponent reactions, such as the Ugi-3CR reaction, which involves the simultaneous addition of homocysteine, isonitrile, and ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Thiophen-2(3H)-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of thiophen-2(3H)-imine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound of thiophen-2(3H)-imine, known for its aromaticity and stability.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring, used in pharmaceuticals and materials science.
Thieno[3,2-b]thiophene: A fused thiophene derivative with applications in organic electronics.
Uniqueness
This compound is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other thiophene derivatives and makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H5NS |
|---|---|
Molekulargewicht |
99.16 g/mol |
IUPAC-Name |
3H-thiophen-2-imine |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1,3,5H,2H2 |
InChI-Schlüssel |
BBQWIRWKYMBILV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CSC1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)



![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)


